4-((Diethylamino)methyl)aniline hydrochloride 4-((Diethylamino)methyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1204811-84-6
VCID: VC0175580
InChI: InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9,12H2,1-2H3;1H
SMILES: CCN(CC)CC1=CC=C(C=C1)N.Cl
Molecular Formula: C11H19ClN2
Molecular Weight: 214.737

4-((Diethylamino)methyl)aniline hydrochloride

CAS No.: 1204811-84-6

Cat. No.: VC0175580

Molecular Formula: C11H19ClN2

Molecular Weight: 214.737

* For research use only. Not for human or veterinary use.

4-((Diethylamino)methyl)aniline hydrochloride - 1204811-84-6

Specification

CAS No. 1204811-84-6
Molecular Formula C11H19ClN2
Molecular Weight 214.737
IUPAC Name 4-(diethylaminomethyl)aniline;hydrochloride
Standard InChI InChI=1S/C11H18N2.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9,12H2,1-2H3;1H
Standard InChI Key KGIGWOSWNIHWMZ-UHFFFAOYSA-N
SMILES CCN(CC)CC1=CC=C(C=C1)N.Cl

Introduction

4-((Diethylamino)methyl)aniline hydrochloride is an organic compound that belongs to the class of substituted aniline derivatives. It is primarily used in scientific research, particularly in fields such as chemistry, biology, and medicine. The compound's hydrochloride form enhances its solubility and stability, making it suitable for laboratory and industrial applications.

Synthesis and Production

The synthesis of 4-((Diethylamino)methyl)aniline hydrochloride typically involves two main steps, although detailed step-by-step procedures are not widely available in the public domain. In industrial settings, the synthesis is performed in large-scale reactors where reaction conditions such as temperature and pressure are carefully controlled to maximize yield and purity. Catalysts are employed to increase the reaction rate, and purification methods like crystallization are used to isolate the final product in its pure form.

Applications and Research Findings

4-((Diethylamino)methyl)aniline hydrochloride has several notable applications:

  • Biological Interactions: The compound can interact with biological molecules, particularly enzymes. The diethylamino group enhances its ability to interact with various targets, potentially acting as an enzyme inhibitor or activator. This interaction can influence metabolic pathways and various cellular processes, making it relevant in pharmacological studies.

  • Solubility and Biochemical Assays: It exhibits significant solubility in polar solvents, which is beneficial for its application in biochemical assays and dye synthesis.

Safety and Handling

4-((Diethylamino)methyl)aniline hydrochloride is not considered hazardous according to transport information, but it is important to follow standard safety protocols when handling chemical compounds . It is recommended for non-human research only and not for therapeutic or veterinary use.

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